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Introduction to Morachalcone A and Its Source

Morachalcone A is a biologically active chalcone compound primarily isolated from the root system of

Morus alba L. (white mulberry), a plant belonging to the Moraceae family. This specific phytochemical has

garnered significant attention in pharmacological research due to its diverse therapeutic potential and unique

structural properties. As a prenylated chalcone derivative, Morachalcone A features a characteristic α,β-

unsaturated carbonyl system that facilitates its interaction with various biological targets through Michael

addition reactions. The compound's presence in the root tissues of Morus alba underscores the differential

distribution of specialized metabolites across plant organs, with root-specific biosynthesis resulting in

distinct pharmacological profiles compared to leaf- or fruit-derived compounds [1] [2].

The traditional use of Morus alba in Eastern medicine systems, particularly Traditional Chinese Medicine,

for treating conditions such as fever, inflammation, and metabolic disorders, provides ethnobotanical

validation for investigating its bioactive constituents. Modern phytochemical studies have revealed that

Morachalcone A contributes significantly to the observed therapeutic effects of mulberry root preparations.

Research indicates that this compound exhibits a promising multi-target mechanism of action, influencing

several critical pathological pathways simultaneously, which makes it an attractive candidate for drug

development, particularly for complex multifactorial diseases [3] [4].
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Chemical Properties and Structural Characteristics

Morachalcone A (CAS Registry Number: 76472-88-3) is chemically defined as (E)-1-[2,4-dihydroxy-3-(3-

methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅

and a molecular weight of 340.4 g/mol. The compound's structural architecture consists of two hydroxy-

substituted aromatic rings (A and B rings) connected by a conjugated enone bridge, with an additional prenyl

(3-methylbut-2-enyl) moiety attached at the C-3 position of the A-ring. This specific substitution pattern

significantly influences the compound's biological activity, membrane permeability, and metabolic stability

[1] [5].

Table 1: Fundamental Chemical Properties of Morachalcone A

Property Description

CAS Registry
Number

76472-88-3

Molecular Formula C₂₀H₂₀O₅

Molecular Weight 340.4 g/mol

Chemical
Classification

Chalcones

Appearance Yellow powder

Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Storage Conditions Desiccate at -20°C

IUPAC Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-
dihydroxyphenyl)prop-2-en-1-one

The three-dimensional configuration of Morachalcone A adopts a planar trans (E) conformation about the

α,β-unsaturated system, which is thermodynamically favored due to reduced steric hindrance between the

carbonyl group and the B-ring. This planarity, combined with the electron-delocalized π-system, contributes
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to the compound's redox potential and radical scavenging capabilities. The presence of multiple phenolic

hydroxyl groups (at C-2', C-4', C-2, and C-4 positions) enables hydrogen bonding with biological targets and

contributes to its antioxidant properties through direct radical neutralization and metal chelation [1] [6].

The lipophilic character imparted by the prenyl side chain enhances membrane permeability and cellular

uptake, while the polar hydroxyl groups maintain sufficient aqueous solubility for biological testing.

Morachalcone A demonstrates stability under standard laboratory storage conditions (desiccated at -20°C),

though solutions in dimethyl sulfoxide (DMSO) should be prepared fresh or stored at -20°C for limited

periods to prevent degradation. The compound's chromophoric system, with maximal absorbance in the UV-

visible range, facilitates detection and quantification using HPLC with photodiode array detection [1].

Quantitative Biological Activities and Pharmacological
Potential

Morachalcone A demonstrates a remarkable spectrum of biological activities with potency in the

micromolar to nanomolar range across various therapeutic domains. The concentration-dependent efficacy of

this chalcone derivative has been quantitatively established through standardized in vitro assays, revealing

several promising pharmacological applications.

Table 2: Quantitative Biological Activities of Morachalcone A

Biological Activity Experimental Model Quantitative Result Reference

Pancreatic Lipase
Inhibition

In vitro enzymatic assay IC₅₀ = 6.2 μM [1]

Anti-melanogenesis Tyrosinase inhibition assay IC₅₀ = 0.013 μM [1]

Anti-inflammatory NO production in RAW264.7

cells

IC₅₀ = 16.4 μM [1]

Neuroprotective HT22 hippocampal cells EC₅₀ = 35.5 ± 2.1

μM

[1]
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Metabolic Disorder Applications

The potent pancreatic lipase inhibitory activity (IC₅₀ = 6.2 μM) positions Morachalcone A as a

promising candidate for managing obesity and related metabolic disorders. Pancreatic lipase is the primary

enzyme responsible for the hydrolysis of dietary triglycerides in the intestine, and its inhibition reduces fat

absorption, thereby decreasing caloric intake. Structure-activity relationship analysis indicates that the prenyl

moiety at C-3 and the 2,4-dihydroxy substitution pattern on the A-ring are critical for this inhibitory activity,

potentially through optimal interaction with the enzyme's active site. In the same study, other prenylated

phenolic compounds from Morus alba leaves showed moderate pancreatic lipase inhibition (IC₅₀ < 50 μM),

but Morachalcone A demonstrated superior efficacy [1].

Dermatological and Anti-inflammatory Applications

Morachalcone A exhibits exceptional tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), surpassing many

known depigmenting agents. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its

inhibition represents a key strategy for managing hyperpigmentation disorders. The compound's anti-

inflammatory properties are evidenced by its dose-dependent suppression of nitric oxide (NO) production

(IC₅₀ = 16.4 μM) in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. Excessive NO

production contributes to the pathogenesis of inflammatory conditions, and its reduction indicates

modulation of the iNOS signaling pathway. This dual activity suggests potential applications in

inflammatory skin conditions where both hyperpigmentation and inflammation are concerns [1] [2].

Neuroprotective Applications

The neuroprotective effects of Morachalcone A have been demonstrated in HT22-immortalized

hippocampal cells, where it protected against glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 μM).

Glutamate excitotoxicity induces massive calcium influx and generates reactive oxygen species, leading to

neuronal cell death—a process implicated in various neurodegenerative disorders. Morachalcone A likely

exerts its protective effects through antioxidant mechanisms and possibly by modulating cellular defense

systems, positioning it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's

diseases [1] [7].
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Detailed Experimental Protocols and Methodologies

Extraction and Isolation Protocol

The following optimized protocol describes the extraction and isolation of Morachalcone A from Morus

alba roots, based on the method reported in the literature with modifications to enhance yield and purity [1]:

Plant Material Preparation: Air-dry Morus alba roots at room temperature protected from direct
sunlight. Pulverize the dried material to a fine powder (particle size < 500 μm) using a mechanical

grinder to increase surface area for efficient extraction.
Maceration Extraction: Subject the powdered root material (500 g) to maceration with 5 L of 70%

aqueous ethanol at 57°C for 12 hours with continuous agitation (150 rpm). This optimized ethanol
concentration and temperature maximize phenolic compound extraction while minimizing non-polar

impurity co-extraction.
Liquid-Liquid Partition: Concentrate the ethanolic extract under reduced pressure at 40°C to obtain

an aqueous residue. Suspend this residue in 500 mL of distilled water and partition successively with
n-hexane (3 × 500 mL), ethyl acetate (3 × 500 mL), and n-butanol (3 × 500 mL). Morachalcone A
preferentially partitions into the ethyl acetate fraction due to its intermediate polarity.
Chromatographic Purification: Subject the active ethyl acetate fraction (8.5 g) to silica gel column

chromatography (200-300 mesh, 5 × 80 cm) and elute with a stepwise gradient of chloroform-
methanol (from 100:1 to 1:1, v/v). Monitor fractions by TLC (silica gel GF₂₅₄,

chloroform:methanol:formic acid, 8:1:0.1, v/v/v) with visualization under UV light (254 nm and 365
nm) and by spraying with 10% H₂SO₄ in ethanol followed by heating.

Final Purification: Combine fractions containing Morachalcone A (Rf = 0.45 in the aforementioned
TLC system) and further purify by preparative reversed-phase HPLC (C₁₈ column, 250 × 21.2 mm, 5

μm) using an isocratic elution of acetonitrile-water (55:45, v/v) with 0.1% formic acid at a flow rate of
12 mL/min. Morachalcone A typically elutes at 15-17 minutes under these conditions, yielding a pure

yellow amorphous powder (typically 25-35 mg from 500 g dried root material).

Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase is evaluated using a modified version of the method

described by [1] with p-nitrophenyl palmitate (pNPP) as substrate:

Solution Preparation: Prepare porcine pancreatic lipase (Type II, Sigma) solution (2 mg/mL) in 0.1
M phosphate buffer (pH 7.2). Dissolve pNPP in isopropanol to a concentration of 3 mM. Prepare test

compounds in DMSO at appropriate concentrations (final DMSO concentration in assay < 2%).
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Reaction Procedure: In a 96-well plate, mix 20 μL of test compound solution (or DMSO for control),

40 μL of lipase solution, and 140 μL of phosphate buffer. Pre-incubate the mixture at 37°C for 15
minutes. Initiate the reaction by adding 50 μL of pNPP solution. Incubate the reaction mixture at 37°C

for 30 minutes with continuous shaking.
Termination and Measurement: Stop the reaction by placing the plate on ice. Measure the amount

of p-nitrophenol released by monitoring absorbance at 405 nm using a microplate reader. Include
appropriate blank corrections (reaction mixture without enzyme) and positive controls (orlistat).

Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [(A_control -
A_sample)/A_control] × 100, where A_control is the absorbance of the control reaction (enzyme +

substrate without inhibitor), and A_sample is the absorbance in the presence of inhibitor. Determine
IC₅₀ values using non-linear regression analysis of inhibition curves (typically 6-8 concentrations in

duplicate).

The following workflow diagram illustrates the key steps in the extraction, isolation, and bioactivity testing

of Morachalcone A:
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Workflow for extraction and bioactivity assessment of Morachalcone A
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Analytical Methods for Characterization and
Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

For qualitative and quantitative analysis of Morachalcone A in plant extracts and biological samples, the

following reversed-phase HPLC method provides optimal separation and detection:

Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler,

column thermostat, and photodiode array (PDA) detector.
Column: C₁₈ column (250 × 4.6 mm, 5 μm particle size) with appropriate guard column.

Mobile Phase: Employ a gradient system consisting of (A) 0.1% aqueous formic acid and (B)
acetonitrile with 0.1% formic acid. Use the following gradient program: 0-5 min, 30-45% B; 5-15 min,

45-55% B; 15-25 min, 55-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B (re-equilibration).
Flow Rate: 1.0 mL/min with column temperature maintained at 35°C.

Injection Volume: 10 μL of sample solution (preferably in methanol or mobile phase).
Detection: Monitor at 370 nm (λmax for Morachalcone A) with full spectrum scanning from 200-600

nm for peak purity assessment.
Retention Time: Under these conditions, Morachalcone A typically elutes at approximately 18.5

minutes.
Quantification: Prepare a standard calibration curve using purified Morachalcone A (≥95% purity) in

the concentration range of 0.5-100 μg/mL. The method demonstrates good linearity (r² > 0.999) with
limits of detection and quantification of approximately 0.1 μg/mL and 0.3 μg/mL, respectively.

Structural Elucidation Techniques

Comprehensive structural characterization of isolated Morachalcone A should incorporate multiple

spectroscopic approaches:

UV-Visible Spectroscopy: Record spectrum in methanol. Morachalcone A typically exhibits

absorption maxima at approximately 230 nm (Band II, A-ring benzoyl system) and 370 nm (Band I,
cinnamoyl system), with a shoulder around 300 nm characteristic of chalcones.

Infrared (IR) Spectroscopy: Key absorption bands include: 3300-3500 cm⁻¹ (broad, phenolic O-H
stretch), 2920-2950 cm⁻¹ (C-H stretch of prenyl methyl groups), 1650 cm⁻¹ (conjugated carbonyl

stretch), 1600 cm⁻¹ (aromatic C=C stretch), and 1250 cm⁻¹ (C-O stretch of phenolic groups).
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Mass Spectrometry: High-resolution ESI-MS typically shows [M+H]+ at m/z 341.1388 (calculated for

C₂₀H₂₁O₅⁺) or [M-H]- at m/z 339.1234 (calculated for C₂₀H₁₉O₅⁻). Tandem MS/MS fragmentation
produces characteristic product ions at m/z 323 ([M+H-H₂O]+), 295 ([M+H-H₂O-CO]+), and 203

(retro-Diels-Alder fragment of prenylated A-ring).
NMR Spectroscopy: Complete 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses in

deuterated DMSO or acetone provide definitive structural confirmation. Key ¹H NMR signals (500
MHz, DMSO-d₆): δ 14.50 (s, 1H, 2'-OH, chelated), 10.80 (br s, 1H, 4'-OH), 9.60 (br s, 1H, 4-OH), 8.90

(br s, 1H, 2-OH), 7.95 (d, J = 15.5 Hz, 1H, H-β), 7.45 (d, J = 15.5 Hz, 1H, H-α), 5.20 (t, J = 7.0 Hz,
1H, prenyl H-2"), 3.30 (d, J = 7.0 Hz, 2H, prenyl H-1"), 1.70 (s, 3H, prenyl CH₃), 1.60 (s, 3H, prenyl

CH₃).

Mechanism of Action and Signaling Pathways

Morachalcone A exerts its diverse pharmacological effects through multi-target mechanisms that involve

modulation of key signaling pathways and enzymatic processes. The following diagram illustrates the

compound's primary molecular targets and associated biological effects:
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Molecular targets and biological effects of Morachalcone A
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The pancreatic lipase inhibition mechanism involves reversible competitive binding at the enzyme's active

site, with the prenyl moiety facilitating hydrophobic interactions and the phenolic hydroxyl groups

potentially forming hydrogen bonds with key catalytic residues (Ser152, Asp176, His263). Molecular

docking studies suggest that the α,β-unsaturated ketone system may interact with the catalytic serine

nucleophile, though this requires experimental validation. The inhibition reduces triglyceride hydrolysis to

absorbable free fatty acids and monoglycerides, thereby decreasing dietary fat absorption and potentially

contributing to weight management [1].

For tyrosinase inhibition, Morachalcone A likely acts as a competitive inhibitor that binds to the enzyme's

active copper-containing site, with the 2,4-dihydroxyphenyl (B-ring) moiety coordinating with copper ions.

The extended conjugation system allows for optimal positioning within the active site, while the prenyl

group on the A-ring may interact with adjacent hydrophobic pockets, enhancing binding affinity. This

molecular interaction suppresses the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to

dopaquinone, key steps in melanin biosynthesis [1] [2].

The anti-inflammatory effects primarily involve suppression of the NF-κB signaling pathway and

downstream inhibition of inducible nitric oxide synthase (iNOS) expression. Morachalcone A likely

interferes with the phosphorylation and degradation of IκBα, preventing nuclear translocation of NF-κB and

its binding to pro-inflammatory gene promoters. Additionally, the compound's antioxidant properties

contribute to its anti-inflammatory activity by scavenging reactive nitrogen species and inhibiting the

activation of redox-sensitive transcription factors [1] [4].

The neuroprotective mechanisms involve multiple pathways, including enhancement of cellular antioxidant

defense systems (induction of heme oxygenase-1, activation of Nrf2 signaling), inhibition of glutamate-

induced excitotoxicity, and reduction of mitochondrial dysfunction. The compound's ability to chelate

transition metals may also contribute to its protective effects against oxidative neuronal damage. Recent

evidence suggests potential modulation of autophagy and anti-apoptotic pathways, though these mechanisms

require further investigation [1] [7].

Research Gaps and Future Perspectives

Despite promising pharmacological profiles, several significant research gaps must be addressed to

advance Morachalcone A toward clinical development. Currently, the compound's in vivo
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pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME) parameters—

remain largely uncharacterized. Preliminary in vitro data suggest moderate metabolic stability in liver

microsomes, with phase II conjugation (glucuronidation and sulfation) representing the primary metabolic

pathways. However, comprehensive ADME studies in relevant animal models are necessary to establish

bioavailability, tissue distribution, and elimination half-life.

The structure-activity relationship (SAR) of Morachalcone A has not been systematically explored

through synthetic analog development. Key structural features requiring investigation include: (1) the role of

the prenyl moiety in membrane permeability and target engagement; (2) the contribution of specific hydroxyl

groups to antioxidant activity and molecular interactions; (3) the importance of the α,β-unsaturated ketone

system for biological activity; and (4) the effect of ring substitution patterns on potency and selectivity.

Semi-synthetic modification could yield analogs with improved pharmacological properties and reduced

potential toxicity.

Additionally, the therapeutic efficacy of Morachalcone A has not been adequately demonstrated in robust

in vivo disease models. While in vitro data are promising, well-designed animal studies are essential to

validate its potential for treating metabolic disorders, neurodegenerative diseases, and inflammatory

conditions. These studies should incorporate appropriate disease models, dose-response relationships, and

comparator reference drugs to establish therapeutic windows and relative efficacy.

Future research priorities should include:

Development of scalable synthetic routes for Morachalcone A and its analogs

Comprehensive toxicological profiling in multiple species
Investigation of potential drug-drug interactions

Exploration of formulation strategies to enhance bioavailability
Mechanistic studies using genetic and molecular approaches to elucidate precise targets

Clinical trials in human subjects for promising indications

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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